1-(azepan-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUSBUQIACCQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carbonitrile
Methodology :
- Step 1 : 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is treated with thiourea in refluxing ethanol under HCl catalysis.
- Step 2 : Cyclization occurs via nucleophilic attack of the thiol group at C4 of the pyrimidine ring, followed by aromatization.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (gas) |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 72–85% |
Mechanistic Insight :
The reaction proceeds through a thiourea-mediated cyclization, where the amino group at C5 of the pyrazole ring attacks the electrophilic carbon of the nitrile, forming the pyrimidine ring. Subsequent thiolation at C4 completes the heterocyclic core.
Preparation of 1-Azepan-1-yl-2-Bromoethan-1-One (Intermediate B)
α-Bromination of 1-Azepan-1-yl-Ethan-1-One
Methodology :
- Step 1 : 1-Azepan-1-yl-ethan-1-one is brominated using N-bromosuccinimide (NBS) in acetonitrile under acidic conditions.
- Step 2 : p-Toluenesulfonic acid (p-TsOH) catalyzes the enolization of the ketone, facilitating electrophilic bromination at the α-position.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Brominating Agent | NBS (1.1 equiv) |
| Catalyst | p-TsOH (0.1 equiv) |
| Temperature | 25°C (ambient) |
| Reaction Time | 3 hours |
| Yield | 89% |
Purification :
Crude product is extracted with chloroform, washed with NaHCO₃, and recrystallized from hexane/ethyl acetate (3:1).
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution for Sulfanyl Group Installation
Methodology :
- Step 1 : Intermediate A is deprotonated with NaH in anhydrous DMF to generate the thiolate anion.
- Step 2 : Intermediate B undergoes nucleophilic displacement of bromide by the thiolate, forming the C–S bond.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (2.0 equiv) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 12 hours |
| Yield | 68–74% |
Side Reactions :
Competitive oxidation of the thiolate to disulfide is mitigated by conducting reactions under nitrogen atmosphere.
Alternative Microwave-Assisted Synthesis
Accelerated Cyclocondensation and Coupling
Methodology :
Microwave irradiation (400–800 W) reduces reaction times for both cyclocondensation and coupling steps:
Comparative Data :
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | 8 hours | 15 minutes | +12% |
| Coupling | 12 hours | 45 minutes | +9% |
Advantages :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Protocol :
- Reactor Type : Tubular flow reactor with immobilized catalysts (e.g., Pd/C for amination steps).
- Throughput : 5–10 kg/day with >95% purity after recrystallization.
Economic Metrics :
| Metric | Value |
|---|---|
| Raw Material Cost | $12,500/kg |
| Energy Consumption | 18 kWh/kg |
| Waste Index | 6.2 (kg waste/kg product) |
Analytical Characterization and Quality Control
Spectroscopic Validation
Key Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.92 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 4.31 (s, 2H, SCH₂), 3.64–3.67 (m, 4H, azepane-H), 1.85–1.89 (m, 6H, azepane-H).
- HRMS : m/z [M+H]⁺ calcd. for C₂₂H₂₃FN₆OS: 453.1564; found: 453.1568.
Purity Standards :
- HPLC: ≥99.0% (C18 column, 0.1% TFA/ACN gradient)
- Residual Solvents: <50 ppm (ICH Q3C guidelines)
Challenges and Troubleshooting
Regioselectivity in Pyrazolo[3,4-d]Pyrimidine Formation
Issue : Competing formation of [1,5-a] regioisomer during cyclocondensation.
Solution :
Chemical Reactions Analysis
1-(azepan-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling reactions: It can participate in coupling reactions with other organic molecules to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(azepan-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.
Materials Science: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic properties.
Biological Research: The compound can be used as a tool to study biological processes and pathways, including its effects on cellular signaling and gene expression.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs from the literature:
Key Observations :
- Azepane vs. Acetamide Groups: The target compound’s azepane substituent increases molecular weight compared to acetamide analogs (e.g., 426.51 vs. 463.41 in ).
- Fluorophenyl vs. Chlorophenyl/Trifluoromethoxyphenyl : The 4-fluorophenyl group in the target compound balances electron-withdrawing effects and metabolic stability, whereas chlorophenyl (in ) and trifluoromethoxyphenyl (in ) substituents may alter steric and electronic interactions with biological targets.
- Sulfanyl Linkage : The sulfanyl group in the target compound and its analogs (e.g., ) facilitates hydrogen bonding and thiol-disulfide exchange, critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
